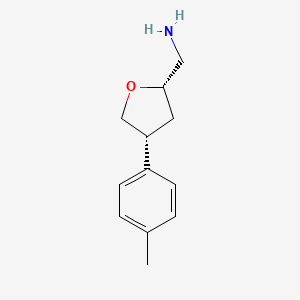
((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine is a chiral amine compound characterized by a tetrahydrofuran ring substituted with a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific reaction but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.
Aplicaciones Científicas De Investigación
((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound may be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)acetate: Similar structure but with an acetate group.
Uniqueness
((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine is unique due to its specific chiral configuration and the presence of both a tetrahydrofuran ring and a p-tolyl group. This combination of features makes it valuable in various applications, particularly in asymmetric synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
[(2S,4R)-4-(4-methylphenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8,13H2,1H3/t11-,12-/m0/s1 |
Clave InChI |
BDJGKCXTWYRNKL-RYUDHWBXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H]2C[C@H](OC2)CN |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(OC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


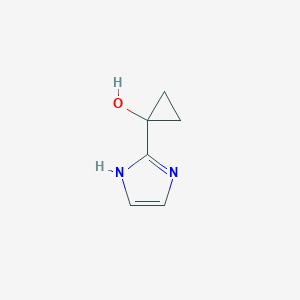
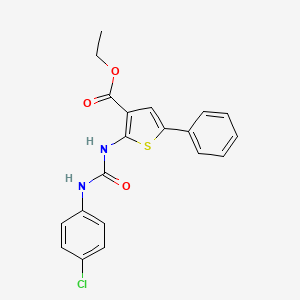
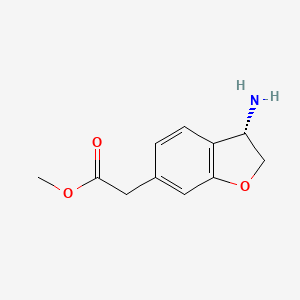
![3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B13349420.png)
![3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)
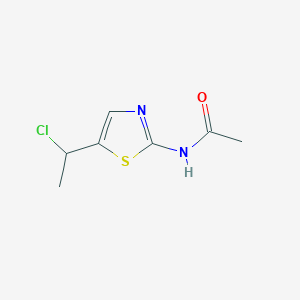
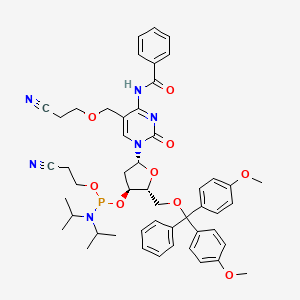
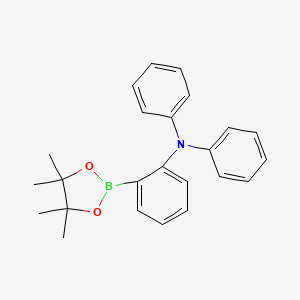

![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)
![5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13349487.png)

![10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole](/img/structure/B13349491.png)
![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13349493.png)
